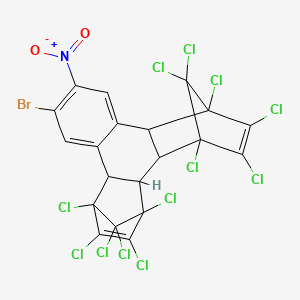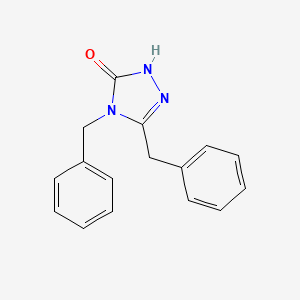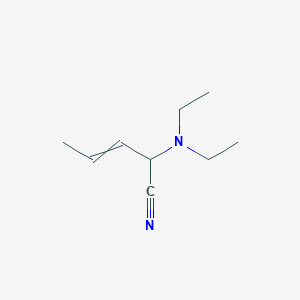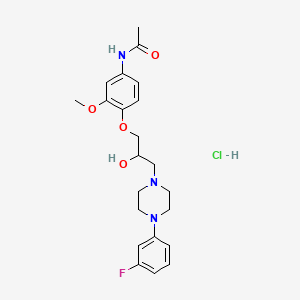![molecular formula C14H10O4 B14426125 9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 86290-65-5](/img/structure/B14426125.png)
9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acetyl-2-methyl-7H-furo3,2-g
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-2-methyl-7H-furo3,2-gbenzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylfuran with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-Acetyl-2-methyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 9-Acetyl-2-methyl-7H-furo3,2-gbenzopyran-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have shown that certain derivatives exhibit promising pharmacological activities, making them candidates for drug development.
Industry
In the industrial sector, 9-Acetyl-2-methyl-7H-furo3,2-gbenzopyran-7-one is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 9-Acetyl-2-methyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Imperatorin: A furanocoumarin with similar structural features.
Bergapten: Another furanocoumarin known for its phototoxic properties.
Heraclenin: A compound with a similar furan ring structure.
Uniqueness
9-Acetyl-2-methyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
特性
CAS番号 |
86290-65-5 |
|---|---|
分子式 |
C14H10O4 |
分子量 |
242.23 g/mol |
IUPAC名 |
9-acetyl-2-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-7-5-10-6-9-3-4-11(16)18-13(9)12(8(2)15)14(10)17-7/h3-6H,1-2H3 |
InChIキー |
YKZUWKKYCBQVEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


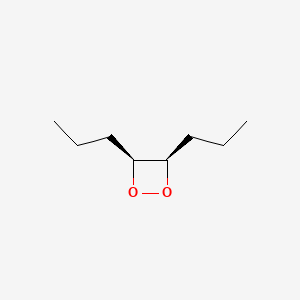
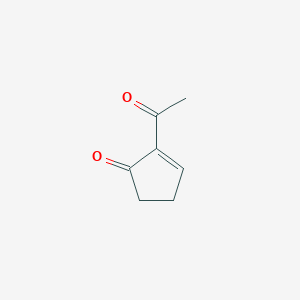
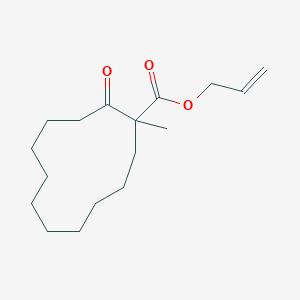

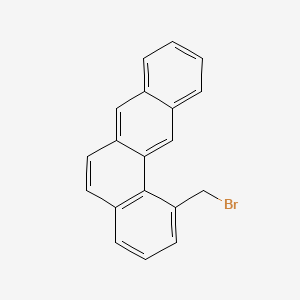

![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
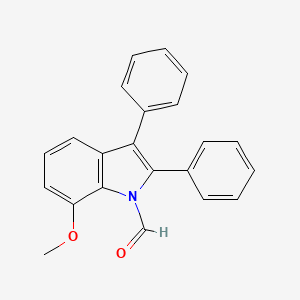
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)

